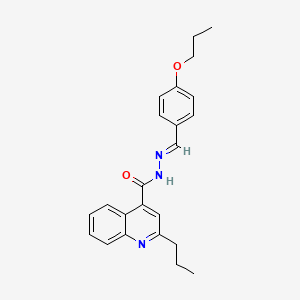![molecular formula C24H16ClN5OS B5546629 3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone](/img/structure/B5546629.png)
3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-mercapto-4(3H)-quinazolinone” belongs to a class of compounds that have garnered interest in medicinal chemistry due to their potential biological activities, including cytotoxic and antimicrobial effects. The chemical structure contains a quinazolinone backbone, which is a significant pharmacophore in drug design due to its biological relevance.
Synthesis Analysis
The synthesis of compounds related to quinazolinones involves multi-step procedures, starting from basic building blocks like anthranilic acids or their derivatives. These compounds are synthesized through reactions involving condensation, cyclization, and functional group transformations, leading to the formation of the target molecule with desired substituents (Gürsoy & Karalı, 2003).
Molecular Structure Analysis
Molecular structure analysis of quinazolinone derivatives reveals diverse conformations and intermolecular interactions, including hydrogen bonding and π-π stacking. These structural features are crucial for the biological activity of the compounds. X-ray crystallography provides insights into the arrangement of atoms and the geometry of the molecules, highlighting the importance of the quinazolinone core and substituents in determining the overall structure (Wang et al., 2004).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, which allows for further functionalization of the molecule. These reactions enable the introduction of different substituents, enhancing the molecule's chemical diversity and potential biological activity (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and melting points, are influenced by the nature of the substituents and the molecular structure. These properties are essential for determining the compound's suitability for further development as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, including reactivity and stability, are critical for their biological activity. Studies on these compounds have shown that modifications to the quinazolinone core and the introduction of specific substituents can significantly affect their cytotoxic and antimicrobial activities (Assiri et al., 2018).
科学的研究の応用
Antitumor Activity
The compound R115777, a quinazolinone derivative, has been identified as a potent and selective inhibitor of farnesyl protein transferase, displaying significant antitumor effects in vivo subsequent to oral administration in mice. This research highlights the potential of quinazolinone derivatives in cancer treatment, marking a significant step in the development of antitumor medications (Venet, End, & Angibaud, 2003).
Synthesis and Structural Studies
Studies have explored the synthesis of quinazolinone derivatives, such as the creation of 1,2,4-Triazolo[4,3-a]quinazolin-5-ones and related compounds. These works not only expand the chemical knowledge base but also open avenues for the development of novel compounds with potential biological activities (El-Sherief, Abdel-rahman, El-Naggar, & Mahmoud, 1983).
Anticancer Activity
Quinazolinone-containing chromonyl and pyrazolyl α-aminophosphonates have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Some derivatives displayed potent anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in oncology (Assiri, Ali, Mamdouh M. Ali, & Yahia, 2018).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities. Some compounds showed promising results against standard drugs, suggesting their potential use in treating infectious diseases (Patel, Shaikh, & Barat, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(E)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5OS/c25-18-12-10-16(11-13-18)22-17(15-29(28-22)19-6-2-1-3-7-19)14-26-30-23(31)20-8-4-5-9-21(20)27-24(30)32/h1-15H,(H,27,32)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGYHSVFJCEMM-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=NN4C(=O)C5=CC=CC=C5NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=N/N4C(=O)C5=CC=CC=C5NC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({(E)-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-2-mercapto-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)
![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)


![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)
![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)